molecular formula C6H12O5 B13853135 Methyl alpha-L-Lyxopyranoside

Methyl alpha-L-Lyxopyranoside

Cat. No.: B13853135
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-L-Lyxopyranoside: is a chemical compound with the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol It is a methyl glycoside derived from L-lyxose, a rare sugar

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-L-Lyxopyranoside can be synthesized through the glycosylation of L-lyxose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods: The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl alpha-L-Lyxopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl alpha-L-Lyxopyranoside has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl alpha-L-Lyxopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: Methyl alpha-L-Lyxopyranoside is unique due to its specific stereochemistry and the presence of the L-lyxose moiety. This distinguishes it from other methyl glycosides, which may have different stereochemical configurations or sugar components. The unique structure of this compound can lead to distinct chemical reactivity and biological interactions compared to its analogs .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m0/s1

InChI Key

ZBDGHWFPLXXWRD-SLPGGIOYSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](CO1)O)O)O

Canonical SMILES

COC1C(C(C(CO1)O)O)O

Origin of Product

United States

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